molecular formula C18H18O3 B1655873 2-[1,1'-Biphenyl]-4-yl-2-oxoethyl butyrate CAS No. 4376-30-1

2-[1,1'-Biphenyl]-4-yl-2-oxoethyl butyrate

Cat. No. B1655873
CAS RN: 4376-30-1
M. Wt: 282.3 g/mol
InChI Key: WJNSKWQHPHCZAB-UHFFFAOYSA-N
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Patent
US04054719

Procedure details

Following the procedure of Example 1, 5 grams of 4-phenylphenacyl bromide are reacted with 5 grams of butyric acid to obtain 4-phenylphenacyl butyrate, m.p. 82° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:16]=[CH:15][C:10]([C:11](=[O:14])[CH2:12]Br)=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:17]([OH:22])(=[O:21])[CH2:18][CH2:19][CH3:20]>>[C:17]([O:22][CH2:12][C:11]([C:10]1[CH:15]=[CH:16][C:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[CH:8][CH:9]=1)=[O:14])(=[O:21])[CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C(CBr)=O)C=C1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(CCC)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)OCC(=O)C1=CC=C(C=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.